molecular formula C14H22O4 B13849156 (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)

Cat. No.: B13849156
M. Wt: 254.32 g/mol
InChI Key: QAJAEZLNKJNVLK-PLKNYFGKSA-N
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Description

The compound "(1S,5R,6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester" (CAS: 204254-96-6) is a bicyclic ester with a 7-oxabicyclo[4.1.0]heptene core and a 1-n-propylethoxy substituent. Its molecular formula is C₁₄H₂₂O₄ (MW: 254.33 g/mol), and it exists as a mixture of diastereomers due to stereochemical complexity at the 1,5,6-positions . Key applications include its role as an intermediate in synthesizing complex organic frameworks and chiral catalysts .

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl (1S,5R,6S)-5-pentan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C14H22O4/c1-4-6-9(3)17-11-7-10(14(15)16-5-2)8-12-13(11)18-12/h7,9,11-13H,4-6,8H2,1-3H3/t9?,11-,12+,13-/m1/s1

InChI Key

QAJAEZLNKJNVLK-PLKNYFGKSA-N

Isomeric SMILES

CCCC(C)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC

Canonical SMILES

CCCC(C)OC1C=C(CC2C1O2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Diastereomeric Mixture Considerations

The compound is obtained as a mixture of diastereomers due to the stereochemical complexity of the bicyclic system and the substitution pattern. Diastereomeric ratios depend on reaction conditions such as temperature, solvent, and catalysts used during the cyclization and substitution steps. Separation and purification techniques such as chromatography may be employed to enrich or isolate specific diastereomers if required.

Data Tables and Research Findings

Physicochemical Properties

Property Value
Molecular Formula C₁₄H₂₂O₄
Molecular Weight 254.32 g/mol
Melting Point 30 - 33 °C
Physical Form White to off-white solid
Solubility Slightly soluble in acetonitrile and chloroform
Storage Conditions -20 °C under inert atmosphere

Chemical Identifiers

Identifier Value
CAS Number 2714884-77-0
IUPAC Name Ethyl (1S,5R,6S)-5-pentan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
InChI InChI=1S/C14H22O4/c1-4-6-9(3)17-11-7-10(14(15)16-5-2)8-12-13(11)18-12/h7,9,11-13H,4-6,8H2,1-3H3/t9?,11-,12+,13-/m1/s1
SMILES CCCC(C)OC1C=C(CC2C1O2)C(=O)OCC

Research Findings and Applications

  • The compound serves as an analog or intermediate in the synthesis of neuraminidase inhibitors, such as oseltamivir, which are antiviral agents targeting influenza viruses.

  • Its bicyclic structure and functional groups make it a valuable scaffold for medicinal chemistry research, especially in the development of inhibitors that require rigid conformations and specific stereochemistry.

  • The mixture of diastereomers may influence biological activity, necessitating further stereochemical studies for drug development purposes.

Summary Table of Preparation Method Features

Step Description Key Considerations
Bicyclic Core Formation Intramolecular cyclization/epoxidation Control stereochemistry at 1,5,6 positions
Substitution Introduction of 1-n-propylethoxy group Regio- and stereoselectivity
Esterification Formation of ethyl ester at carboxyl group Mild conditions to avoid side reactions
Diastereomer Control Reaction conditions to favor desired diastereomers Temperature, solvent, catalysts
Purification Chromatographic separation if needed Enrichment of specific diastereomers

Chemical Reactions Analysis

Types of Reactions

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers) is an analog of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester (E925665), which is an intermediate in the synthesis of neuraminidase inhibitors and an Oseltamivir impurity .

Chemical Properties

  • It is a solid with a white to off-white color .
  • It melts between 30 to 33°C .
  • It is slightly soluble in acetonitrile and chloroform .
  • It should be stored in a freezer at -20°C under an inert atmosphere .

Uses
This compound is used as an analog of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester (E925665), which is an intermediate in the synthesis of neuraminidase inhibitors. It is also used as an Oseltamivir impurity .

Biological Activities
Compounds similar to (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester have been studied for various biological activities:

  • Antimicrobial properties Many bicyclic compounds exhibit activity against bacteria and fungi.
  • Antioxidant effects The structural features may contribute to free radical scavenging abilities.
  • Enzyme inhibition Certain functionalities may inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development.

Table: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Bicyclo[4.2.0]octane derivativesSimilar bicyclic structureAntimicrobialDifferent substitution patterns
Dihydropyran derivativesFive-membered ring fusedAntioxidantVarying degrees of saturation
Cyclohexane derivativesSaturated ring structureAnti-inflammatoryLack of oxygen functionality

Mechanism of Action

The mechanism of action of (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Core Bicyclic Structure Variations

Compound Name Bicyclo System Substituents Functional Groups Key Differences
Target Compound [4.1.0] 5-(1-n-propylethoxy), 3-carboxylic ethyl ester Ether, ester Unique propylethoxy chain
Sphaeropsidone (7) [4.1.0] 5-hydroxy-4-methoxy Ketone, hydroxyl, methoxy Bioactive (antioomycetes, phytotoxic)
Diisoamyl dicarboxylate [2.2.1] 2,3-dicarboxylate Two ester groups Larger substituents; polymer applications
Methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate [2.2.1] 1-methyl, 3-oxo, 2-carboxylic methyl ester Ketone, ester Smaller bicyclo system; keto functionality

Key Insight : The target compound’s [4.1.0] system and propylethoxy chain distinguish it from analogues with [2.2.1] cores or bioactive substituents (e.g., Sphaeropsidone) .

Physicochemical Properties

Physical Data Comparison

Property Target Compound Sphaeropsidone (7) Diisoamyl Dicarboxylate
Melting Point Not reported 61–63.5°C (keto-enol mixture) 5.10°C
Boiling Point 336.5°C Not reported Decomposes upon heating
Density 1.09 g/cm³ Not applicable (solid) 1.12 g/cm³ (estimated)
Solubility Lipophilic (esters) Polar (hydroxy/keto) Low (nonpolar solvents)

Key Insight : The target compound’s lipophilicity and high boiling point suit it for organic synthesis, contrasting with polar bioactive analogues like Sphaeropsidone .

Reactivity and Stereochemical Considerations

Diastereomer-Specific Behavior

  • Target Compound : Exists as a diastereomeric mixture due to stereocenters at 1,5,6-positions. HPLC analysis (similar to ) is required for separation .
  • (1R,5R,6R)-rel-5-(1-Ethylpropoxy) Analogue : A diastereomer with reversed configuration at C6; >95% purity achieved via chromatography .
  • Sphaeropsidone vs.

Key Insight : Diastereomer ratios impact applications; the target compound’s mixture may require resolution for enantioselective catalysis .

Functional Contrasts

Compound Primary Use Key Advantage
Target Compound Organic synthesis, chiral templates Tunable stereochemistry for framework design
Sphaeropsidone (7) Antifungal agent Natural product with phytotoxic activity
Diisoamyl Dicarboxylate Polymer chemistry ROMP (ring-opening metathesis polymerization) substrate

Key Insight : Unlike bioactive or polymer-focused analogues, the target compound’s value lies in its synthetic versatility and stereochemical complexity .

Biological Activity

The compound (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester , a bicyclic structure with specific stereochemistry, has garnered attention for its potential biological activities. Its unique configuration and functional groups suggest various interactions within biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Melting Point30 - 33°C
SolubilitySlightly in Acetonitrile, Chloroform
FormSolid
ColorWhite to Off-White

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that bicyclic compounds often exhibit significant antimicrobial activity. The structural features of (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester suggest potential efficacy against various bacterial and fungal strains. In vitro studies are necessary to quantify this activity and determine the spectrum of effectiveness.

2. Antioxidant Effects

The presence of functional groups within the compound may contribute to its ability to scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress-related damage in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

3. Enzyme Inhibition

Certain functionalities within the compound could inhibit specific enzymes involved in metabolic pathways. Such inhibition is vital for drug development, particularly for conditions where enzyme activity contributes to disease progression.

Case Study: Antimicrobial Activity

A study conducted on similar bicyclic compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications in treating bacterial infections.

Case Study: Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity of structurally analogous compounds yielded promising results, with some derivatives achieving over 80% inhibition at certain concentrations. This suggests that (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester may possess similar antioxidant capabilities.

The mechanisms through which this compound exerts its biological activities are likely multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Antioxidant Mechanism : It could neutralize free radicals through electron donation, thereby stabilizing reactive species.
  • Enzyme Inhibition : The structural analogs may mimic substrate molecules, effectively blocking active sites on enzymes involved in critical biochemical reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Approach : The synthesis involves a multi-step reaction, with the second step achieving 95% yield using perchloric acid as a catalyst . To optimize, systematically vary reaction parameters (e.g., acid strength, temperature, solvent polarity) and monitor yield via HPLC or GC-MS. Consider replacing perchloric acid with safer alternatives (e.g., sulfuric acid) while maintaining stereochemical control. Purification via column chromatography with gradient elution can isolate the diastereomeric mixture efficiently.

Q. What spectroscopic methods are recommended for characterizing the diastereomeric mixture?

  • Methodological Approach :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify stereochemical environments. NOESY or ROESY can differentiate diastereomers through spatial proton interactions .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers within diastereomers .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns, distinguishing isomers .

Q. What safety protocols are critical when handling this compound?

  • Methodological Approach : Refer to SDS guidelines for acute toxicity (H302). Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What strategies effectively resolve and quantify individual diastereomers?

  • Methodological Approach :

  • Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based complexes) to selectively transform one diastereomer into a separable intermediate .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Exploit solubility differences by seeding with enantiopure crystals to isolate dominant diastereomers .
  • Quantitative 19F^{19}\text{F}-NMR : Introduce a fluorine-containing derivatizing agent to enhance spectral resolution for quantification .

Q. How can computational modeling predict reactivity differences between diastereomers in catalytic reactions?

  • Methodological Approach :

  • DFT Calculations : Use Gaussian or ORCA software to compute transition-state energies and identify steric/electronic effects influencing reactivity. Compare diastereomers’ frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
  • MD Simulations : Simulate solvation effects and conformational flexibility to rationalize experimental rate differences observed in SN2 or cycloaddition reactions .

Q. How to address contradictions in reported stereochemical outcomes under varying reaction conditions?

  • Methodological Approach :

  • Mechanistic Profiling : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (18O^{18}\text{O}) to track pathway divergence (e.g., epoxide ring-opening vs. ester hydrolysis) .
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates (e.g., oxonium ions) that dictate stereochemical fidelity .

Data Analysis and Application Questions

Q. What are common pitfalls in analyzing diastereomer-specific bioactivity?

  • Methodological Approach :

  • Metabolic Stability Assays : Incubate individual diastereomers with liver microsomes to identify isomer-dependent degradation. Use LC-MS/MS to quantify metabolites .
  • Docking Studies : Compare diastereomers’ binding poses in target proteins (e.g., enzymes) using AutoDock Vina. Validate with SPR (surface plasmon resonance) to correlate affinity with stereochemistry .

Q. How to design experiments probing the compound’s role as a synthetic intermediate?

  • Methodological Approach :

  • Cross-Coupling Reactions : Test Suzuki-Miyaura coupling with aryl boronic acids, monitoring stereochemical retention via 1H^{1}\text{H}-NMR coupling constants .
  • Ring-Opening Reactions : React with nucleophiles (e.g., Grignard reagents) and analyze regioselectivity trends using X-ray crystallography of products .

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